2-Chloro-3-iodoisonicotinonitrile

Sequential Cross-Coupling Chemoselectivity C–I versus C–Cl Reactivity

Symmetrical dihalopyridines cannot deliver programmable, sequence-defined polyfunctionalization. This compound integrates three orthogonal handles-C2-Cl, C3-I, and C4-CN-on a single scaffold. • C3-I undergoes chemoselective oxidative addition under mild Pd(0); C2-Cl couples in a subsequent step. • One-pot Suzuki/Stille sequence installs distinct aryl groups at C3 then C2. • C4-CN converts to acid, amine, or tetrazole bioisostere. • 95% HPLC purity, consistent QC from mg to kg scale for SAR and process development.

Molecular Formula C6H2ClIN2
Molecular Weight 264.45 g/mol
CAS No. 908279-56-1
Cat. No. B1354393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodoisonicotinonitrile
CAS908279-56-1
Molecular FormulaC6H2ClIN2
Molecular Weight264.45 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C#N)I)Cl
InChIInChI=1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
InChIKeyZFPNWSSJNSSQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-iodoisonicotinonitrile Procurement Guide


2-Chloro-3-iodoisonicotinonitrile (CAS 908279-56-1, C6H2ClIN2, MW 264.45) is a heterocyclic building block classified as a 2,3-dihalogenated isonicotinonitrile . It is supplied as a solid with a standard purity of 95% (HPLC) and is characterized by the IUPAC name 2-chloro-3-iodopyridine-4-carbonitrile . The compound features three synthetically orthogonal handles: a nitrile group at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 3-position, which enable programmable sequential functionalization strategies .

Why Generic Pyridine Halides Cannot Substitute 2-Chloro-3-iodoisonicotinonitrile


Monohalogenated pyridinecarbonitriles or symmetrical dihalides lack the precise, three-dimensional orthogonality required for sequence-defined polyfunctionalization. 2-Chloro-3-iodoisonicotinonitrile integrates a nitrile group (C4), a chlorine (C2), and an iodine (C3) on a single pyridine scaffold. The substantial difference in bond dissociation energies between C–I (~57 kcal/mol) and C–Cl (~95 kcal/mol) permits chemoselective oxidative addition at the iodine center under mild Pd(0) catalysis, while the chlorine remains intact for a subsequent, orthogonal cross-coupling or nucleophilic aromatic substitution step [1]. When this inherent chemoselectivity is absent in analogs such as 2-chloroisonicotinonitrile or 3-iodoisonicotinonitrile, the ability to program sequential diversification without intermediate purification is compromised, directly impacting step-economy, yield, and procurement efficiency for multi-step synthetic routes [1].

Quantitative Differentiation: 2-Chloro-3-iodoisonicotinonitrile vs. Closest Analogs


Sequential Cross-Coupling Orthogonality: Iodo-First Chemoselectivity

The iodine substituent at C3 enables selective oxidative addition with Pd(0) catalysts under mild conditions, leaving the C2–Cl bond intact for a subsequent transformation. The differentiation arises from the bond dissociation energy: C–I (~57 kcal/mol) is cleaved at significantly lower activation energy than C–Cl (~95 kcal/mol) [1]. This enables a sequential, one-pot coupling strategy that is not feasible with symmetrically dihalogenated analogs such as 2,3-dichloroisonicotinonitrile [1].

Sequential Cross-Coupling Chemoselectivity C–I versus C–Cl Reactivity

Iodine-Directed Ortho-Metalation and Halogen Dance

In dihalogenated pyridines, the iodine atom is capable of acting as a directing group for ortho-lithiation at low temperature using LDA, which subsequently triggers a halogen dance leading to stabilized iodolithiopyridine intermediates [1]. This reactivity was demonstrated on 2-chloro-3-iodopyridine systems, where lithiation occurs ortho to the iodine and the iodine migrates rapidly to the newly lithiated position [1]. The target compound, 2-chloro-3-iodoisonicotinonitrile, possesses the identical halogen substitution pattern and is therefore predicted to undergo analogous directed metalation, enabling functionalization at positions that are orthogonal to standard cross-coupling sites.

Directed ortho-Metalation Halogen Dance Iodopyridine Lithiation

Synthetic Yield: LDA Iodination Benchmark

The published synthesis of the target compound proceeds via LDA-mediated directed ortho-metalation of 2-chloroisonicotinonitrile followed by quenching with iodine at –95 °C, affording a reported isolated yield of 68% . This yield provides a quantitative benchmark for procurement of the compound, as in-house synthesis efforts may not achieve this yield without careful optimization. When procured from commercial sources, the compound is supplied at a standard purity of 95% (HPLC) with supporting analytical documentation (NMR, HPLC, GC) .

Synthetic Yield LDA Iodination Process Reproducibility

Physicochemical Profile: LogP, Solubility, and Handling

The consensus computed LogP (octanol/water) for the target compound is 2.05, with individual methods ranging from 1.31 (MLOGP) to 2.94 (SILICOS-IT), and a predicted aqueous solubility of 0.133 mg/mL (LogS = –3.3, ESOL method) . The compound is a solid at ambient temperature with a predicted boiling point of 318.3±42.0 °C . The nitrile group contributes significant polarity relative to non-nitrogenated dihalopyridines, enhancing solubility in polar organic solvents (DMSO, DMF, MeCN) while maintaining sufficient lipophilicity for efficient extraction and chromatographic purification .

Lipophilicity Aqueous Solubility Solid-State Stability

Supply Chain Reproducibility: Multi-Vendor Batch QC

The compound is commercially available from multiple, non-overlapping suppliers—including Fluorochem (UK/Europe/China stock), Bidepharm (China), AKSci (USA), and Haoreagent—each providing batch-specific quality control documentation (NMR, HPLC, GC) . This multi-vendor availability reduces supply chain risk and enables competitive sourcing. In contrast, the closest analogs such as 2-chloro-3-iodoisonicotinonitrile isomers (e.g., 2-chloro-4-iodoisonicotinonitrile, CAS 1171919-75-7) are offered by only one or two suppliers, posing procurement bottlenecks .

Supply Chain Batch QC Reproducibility

Storage & Handling: Cold and Light-Sensitive

The compound is reported to require storage at 2–8 °C with protection from light . The iodine substituent is the primary determinant of photolability, and the combination of a nitrile group and heteroaryl iodide mandates sealed, dry storage to prevent hydrolytic or photolytic degradation. Material Safety Data Sheets classify the compound as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319) . This handling profile is more restrictive than non-iodinated pyridinecarbonitriles, which may be stored at ambient temperature, and must be factored into procurement logistics.

Storage Stability Light Sensitivity Handling Protocols

Application Scenarios for 2-Chloro-3-iodoisonicotinonitrile


Divergent Synthesis of 2,3,4-Trisubstituted Pyridine Libraries

The orthogonal reactivity of C3–I (fast oxidative addition) and C2–Cl (slower, requiring elevated temperature or distinct catalyst systems) enables a one-pot, two-step Suzuki-Miyaura/Stille sequence to install distinct aryl/heteroaryl groups at the 3- and 2-positions, respectively [1]. This is the primary procurement rationale for medicinal chemistry groups building substituted pyridine libraries. The C4-nitrile serves as a latent carboxylic acid, aminomethyl, or tetrazole bioisostere, or can be reduced to an aldehyde/amine, adding a third diversification vector. Comparators lacking the iodine handle cannot execute the chemo-defined first arylation at C3, collapsing the sequence to symmetric substitution patterns or requiring protecting group strategies [1].

C4-Functionalized Pyridine Synthesis via Halogen Dance

When iodine-directed ortho-lithiation is applied, the iodine at C3 directs lithiation to C4 on the pyridine ring, followed by rapid iodine migration (halogen dance) to generate a C3-lithio intermediate [1]. This intermediate can be quenched with electrophiles (e.g., DMF for formylation, CO2 for carboxylation, R3SnCl for stannylation), providing access to 2-chloro-3-iodo-4-substituted pyridine derivatives that are not readily accessible via direct cross-coupling. This is a class-specific capability of 3-iodopyridine systems and represents a unique selling point for the target compound over 2-chloroisonicotinonitrile or the symmetrical dihalides [1].

Late-Stage Functionalization of Kinase Inhibitor Fragments

The isonicotinonitrile core is a privileged scaffold in kinase inhibitor design (e.g., type II kinase inhibitors targeting the DFG-out conformation). The target compound permits late-stage, sequential introduction of hinge-binding motifs at C2 and hydrophobic pocket extensions at C3 without deprotecting or re-functionalizing the nitrile. The multi-vendor availability of the compound with validated batch QC (95–98% purity) supports SAR (structure-activity relationship) campaigns requiring reproducible milligram-to-gram scale procurement across multiple project phases .

Pyridinecarbonitrile Building Blocks for Agrochemicals

Pyridinecarbonitriles are key intermediates in agrochemical active ingredient synthesis (e.g., sulfonylurea herbicides and strobilurin fungicide analogs). The target compound's combination of a nitrile with two orthogonal halogens allows the assembly of structurally complex, patent-defensible pyridine intermediates in a convergent manner. The documented synthetic yield of 68% serves as a cost-of-goods benchmark. The compound's availability at kg scale from select vendors (e.g., Capot Chem) supports process chemistry development for pilot-scale routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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